
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic organic compound characterized by its unique trifluoromethyl group and dihydroxy functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multi-step organic reactions. One possible route could start with the preparation of a suitable precursor, such as a trifluoromethyl ketone, followed by diethylation and subsequent hydroxylation. The reaction conditions may include the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time would be critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups could yield trifluoromethyl ketones, while reduction could produce diethyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its trifluoromethyl group may impart unique properties that are useful in drug design and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its unique properties may make it suitable for applications in coatings, adhesives, or electronic materials.
Wirkmechanismus
The mechanism of action of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or alter its metabolic stability, influencing its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4S)-N-(diphenylmethyl)-2-fluoro-4-hydroxy-3-{[(4-methylbenzene)sulfonyl]methyl}-2-(trifluoromethyl)pentanamide
- Other trifluoromethyl-substituted amides and alcohols
Uniqueness
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to its specific stereochemistry and combination of functional groups. The presence of both diethyl and dihydroxy groups, along with the trifluoromethyl moiety, distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1212336-37-2 |
|---|---|
Molekularformel |
C10H18F3NO3 |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
ZIMSRHJHTLIYPK-VIFPVBQESA-N |
Isomerische SMILES |
CCN(CC)C(=O)C[C@@](CCO)(C(F)(F)F)O |
Kanonische SMILES |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


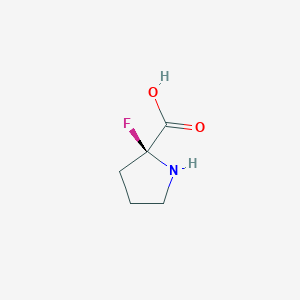
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
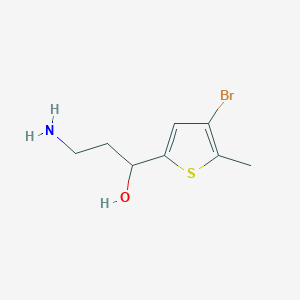

![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
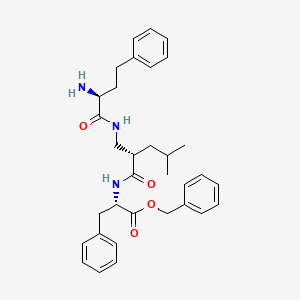
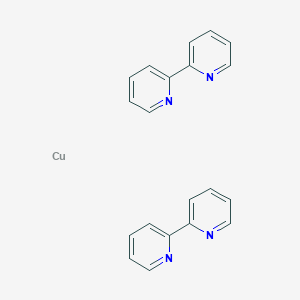
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
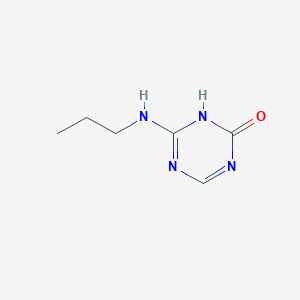
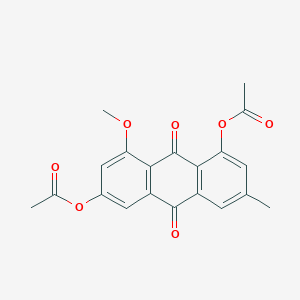
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)

![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)
